(r)-5-Methyl-2-aminohexane

Catalog No.
S14066471
CAS No.
M.F
C7H17N
M. Wt
115.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(r)-5-Methyl-2-aminohexane

Product Name

(r)-5-Methyl-2-aminohexane

IUPAC Name

(2R)-5-methylhexan-2-amine

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

InChI

InChI=1S/C7H17N/c1-6(2)4-5-7(3)8/h6-7H,4-5,8H2,1-3H3/t7-/m1/s1

InChI Key

IZCBXLKODYZSDJ-SSDOTTSWSA-N

Canonical SMILES

CC(C)CCC(C)N

Isomeric SMILES

C[C@H](CCC(C)C)N

(R)-5-Methyl-2-aminohexane, also known as 2-hexanamine, 5-methyl-, is a chiral amine with the molecular formula C7H17NC_7H_{17}N and a molar mass of approximately 115.22 g/mol. This compound is characterized by its branched structure, where a methyl group is attached to the fifth carbon of a hexane chain, and an amino group is located at the second carbon. The compound is classified as an aliphatic amine and exhibits unique properties due to its chirality, which influences its biological activity and potential applications in various fields.

Typical of amines, including:

  • Alkylation Reactions: It can undergo alkylation to form more complex amines.
  • Acylation Reactions: The amino group can react with acyl chlorides to form amides.
  • Reductive Amination: This compound can be synthesized through reductive amination processes involving ketones or aldehydes, often utilizing biocatalysts for asymmetric synthesis .

The reactivity of (R)-5-Methyl-2-aminohexane makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry.

(R)-5-Methyl-2-aminohexane exhibits various biological activities, primarily due to its interaction with neurotransmitter systems. It has been studied for its potential effects on:

  • Cognitive Enhancement: Some studies suggest that this compound may enhance cognitive functions and memory due to its influence on neurotransmitter levels.
  • Stimulant Effects: Similar to other aliphatic amines, it may exhibit stimulant properties, potentially affecting mood and energy levels.

Research into the specific mechanisms of action and therapeutic potentials is ongoing, highlighting the need for further studies to fully understand its biological implications.

Several methods exist for synthesizing (R)-5-Methyl-2-aminohexane:

  • Reductive Amination: This method involves the reaction of 5-methyl-2-hexanone with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation .
  • Chiral Pool Synthesis: Utilizing chiral starting materials allows for the selective formation of the desired enantiomer through various synthetic pathways.
  • Enzymatic Synthesis: Biocatalytic approaches using enzyme systems have been developed for producing (R)-5-Methyl-2-aminohexane with high enantioselectivity, making it an attractive method for industrial applications.

(R)-5-Methyl-2-aminohexane has several applications across different fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological conditions.
  • Agriculture: Potential applications in agrochemicals as a growth regulator or pesticide.
  • Chemical Manufacturing: Serves as a building block in the production of specialty chemicals and polymers.

Its unique properties make it a versatile compound in synthetic organic chemistry.

Studies on (R)-5-Methyl-2-aminohexane's interactions with biological systems have shown that it can modulate neurotransmitter activity. For instance:

  • Dopamine Release: It may influence dopamine levels, which could explain its stimulant effects.
  • Serotonergic Activity: Research indicates potential interactions with serotonin receptors, suggesting implications for mood regulation.

Further exploration of these interactions is necessary to elucidate its pharmacological profile and therapeutic potential.

Several compounds share structural similarities with (R)-5-Methyl-2-aminohexane. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
1-Amino-3-methylbutaneC5H13NC_5H_{13}NShorter carbon chain; less sterically hindered
2-Amino-4-methylpentaneC6H15NC_6H_{15}NDifferent branching; potential for varied activity
1-Amino-4-methylpentaneC6H15NC_6H_{15}NDifferent position of amino group

These compounds differ primarily in their carbon chain length and branching patterns, which influence their biological activities and chemical reactivity. The unique structure of (R)-5-Methyl-2-aminohexane contributes to its specific properties and applications compared to these similar compounds.

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

115.136099547 g/mol

Monoisotopic Mass

115.136099547 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-10

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